molecular formula C15H16N2O2 B5613199 4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide

4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5613199
M. Wt: 256.30 g/mol
InChI Key: JJBILHFZLQMNCR-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide is an organic compound that features a benzamide core with methoxymethyl and pyridin-4-ylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(methoxymethyl)benzoic acid and pyridin-4-ylmethanamine.

    Amide Bond Formation: The carboxylic acid group of 4-(methoxymethyl)benzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated intermediate then reacts with pyridin-4-ylmethanamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions typically involve the use of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Formation of 4-(formylmethyl)-N-(pyridin-4-ylmethyl)benzamide.

    Reduction: Formation of 4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxymethyl)benzoic acid
  • pyridin-4-ylmethanamine
  • 4-(formylmethyl)-N-(pyridin-4-ylmethyl)benzamide

Uniqueness

4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of both methoxymethyl and pyridin-4-ylmethyl groups, which can impart specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(methoxymethyl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-11-13-2-4-14(5-3-13)15(18)17-10-12-6-8-16-9-7-12/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBILHFZLQMNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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